An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Structure, Synthesis, and Characterization
An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of cis-3-Benzyloxymethylcyclobutanol, a valuable saturated carbocyclic building block in medicinal chemistry and organic synthesis. The unique strained four-membered ring system, combined with the cis-1,3-disubstituted pattern, offers a rigid and three-dimensional scaffold that is increasingly utilized as a bioisosteric replacement for aromatic or more flexible aliphatic linkers in drug development. This document details the precise chemical structure and IUPAC nomenclature, provides a field-proven, step-by-step synthetic protocol derived from established literature, and outlines the analytical methods for its structural elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.
Chemical Identity and Physicochemical Properties
cis-3-Benzyloxymethylcyclobutanol is a disubstituted cyclobutane derivative where a hydroxyl group and a benzyloxymethyl group are located on the same face of the ring plane. This specific stereochemical arrangement is critical for its application as a conformationally restricted linker.
IUPAC Name: (cis)-3-(Benzyloxymethyl)cyclobutan-1-ol[1] Alternative Name: cis-3-(phenylmethoxymethyl)cyclobutan-1-ol
The core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 172324-68-4 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Appearance | Light yellow liquid | |
| Storage | Refrigerate (0-8°C), keep container tightly closed, store away from oxidizing agents. |
Chemical Structure Diagram
The structure of cis-3-Benzyloxymethylcyclobutanol, highlighting the relative stereochemistry of the substituents, is presented below.
Caption: Chemical structure of cis-3-Benzyloxymethylcyclobutanol.
Synthesis and Purification
The synthesis of cis-1,3-disubstituted cyclobutanes is a well-documented area of organic chemistry. The predominant stereochemical outcome of hydride reduction of 3-substituted cyclobutanones is the cis isomer. This high selectivity is driven by the minimization of torsional strain, favoring an anti-facial hydride attack consistent with the Felkin-Anh model.[3][4][5] In the case of substrates with a benzyloxy group, repulsive electrostatic interactions further disfavor the syn-facial attack, enhancing the selectivity for the cis product.[3][4][5]
The following multi-step protocol is adapted from established literature procedures for synthesizing the precursor ketone and related derivatives, followed by a stereoselective reduction.[3]
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of cis-3-Benzyloxymethylcyclobutanol.
Part A: Synthesis of 3-(Benzyloxymethyl)cyclobutanone (Precursor)
This procedure is based on the method reported by Kaiwar, et al., for the synthesis of related cyclobutanone intermediates.[3]
Step A1: [2+2] Cycloaddition of Dichloroketene with Allyl Benzyl Ether
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Rationale: This step utilizes a classic [2+2] cycloaddition to form the four-membered ring. Dichloroketene is generated in situ from the dehydrochlorination of dichloroacetyl chloride by a non-nucleophilic base like triethylamine.
-
Procedure:
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To a stirred solution of allyl benzyl ether (1.0 eq) and activated zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether dropwise over 2 hours.
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Maintain the reaction mixture at reflux during the addition.
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After the addition is complete, continue to reflux for an additional 3 hours.
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Cool the mixture to room temperature and filter to remove the zinc salts.
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Concentrate the filtrate under reduced pressure to yield crude 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone.
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Step A2: Reductive Dechlorination
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Rationale: Activated zinc powder in acetic acid is a standard reagent for the reductive removal of α,α-dichloro ketones. The reaction proceeds via a dissolving metal reduction mechanism.
-
Procedure:
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Dissolve the crude dichlorocyclobutanone from Step A1 in a mixture of acetic acid and water.
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Add activated zinc dust (excess, ~4-5 eq) portion-wise to the stirred solution, maintaining the temperature below 40°C with an ice bath.
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Stir the reaction vigorously for 4-6 hours at room temperature until TLC analysis indicates complete consumption of the starting material.
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Filter the reaction mixture through a pad of celite to remove excess zinc.
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Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-(benzyloxymethyl)cyclobutanone as a clear oil.
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Part B: Stereoselective Reduction to cis-3-Benzyloxymethylcyclobutanol
Step B1: Sodium Borohydride Reduction
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Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones. In the case of 3-substituted cyclobutanones, the hydride attacks preferentially from the face opposite to the substituent (anti-facial attack) to avoid steric and electronic repulsion, leading to the thermodynamically favored cis-alcohol as the major product.[3][4][5] Using a protic solvent like methanol (MeOH) is standard for NaBH₄ reductions.
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Procedure:
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Dissolve 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0°C in an ice-water bath.
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Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
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Quench the reaction by slowly adding acetone to destroy excess NaBH₄, followed by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Remove the methanol under reduced pressure.
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Extract the remaining aqueous residue with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield cis-3-Benzyloxymethylcyclobutanol.
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Structural Elucidation and Characterization
The definitive identification and confirmation of purity for cis-3-Benzyloxymethylcyclobutanol require a combination of spectroscopic techniques. The expected data, based on the analysis of closely related structures reported in the literature, are summarized below.[3]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplet around δ 7.25-7.40 ppm (5H, Ar-H). Carbinol Proton: Multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH). Benzyl Protons: A characteristic singlet for the benzylic methylene protons (O-CH₂-Ph) around δ 4.54 ppm. Ether Methylene: A doublet for the methylene protons adjacent to the ether oxygen (CH-CH₂-O) around δ 3.50 ppm. Cyclobutane Ring Protons: A series of complex multiplets for the cyclobutane ring protons between δ 2.0-2.7 ppm. |
| ¹³C NMR | Aromatic Carbons: Peaks in the range of δ 127-139 ppm, with the quaternary carbon (ipso-C) appearing around δ 138.5 ppm. Benzylic Carbon: Peak for O-CH₂-Ph around δ 73.1 ppm. Ether Methylene Carbon: Peak for CH-CH₂-O around δ 73.7 ppm. Carbinol Carbon: Peak for CH-OH. Cyclobutane Ring Carbons: Aliphatic carbons of the cyclobutane ring appearing in the upfield region, typically between δ 27-34 ppm. |
| IR (Infrared) | O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the alcohol hydroxyl group. C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹. C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹. C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹ and 1495 cm⁻¹. C-O Stretch: Strong absorption band in the 1150-1050 cm⁻¹ region for the alcohol and ether C-O bonds. |
| MS (Mass Spec) | Molecular Ion (M⁺): Expected at m/z = 192.26. Fragmentation: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), which is a characteristic fragment for benzyl ethers. Loss of water ([M-18]⁺) from the molecular ion is also expected. |
Note: The exact chemical shifts (δ) in NMR are dependent on the solvent used. The data presented are based on analysis in CDCl₃.[3]
Applications in Research and Development
cis-3-Benzyloxymethylcyclobutanol serves as a critical intermediate in several areas of chemical science:
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Pharmaceutical Development: As a rigid scaffold, it is used in the synthesis of novel therapeutic agents. The defined spatial orientation of its functional groups allows for precise positioning of pharmacophores to optimize binding interactions with biological targets.[6]
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PROTAC Linkers: This molecule has been identified as a component for constructing PROTAC (Proteolysis Targeting Chimera) linkers.[2] PROTACs are heterobifunctional molecules that induce the degradation of target proteins and require linkers with well-defined lengths and geometries.
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Organic Synthesis: It is a versatile building block for creating more complex molecules, particularly carbocyclic nucleoside analogues with potential antiviral activity.[3] The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution or oxidized to the corresponding ketone, while the benzyl ether serves as a stable protecting group for the primary alcohol, which can be removed under hydrogenolysis conditions.
Conclusion
cis-3-Benzyloxymethylcyclobutanol is a synthetically accessible and highly valuable chemical intermediate. Its rigid, non-planar structure provides a unique design element for medicinal chemists aiming to move beyond traditional flat aromatic scaffolds. The stereoselective synthesis, primarily governed by the predictable outcome of hydride reduction on the precursor ketone, makes it an attractive target for scalable production. The protocols and characterization data outlined in this guide provide a solid foundation for the successful synthesis and application of this important building block in advanced chemical research.
References
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Kaiwar, V., Reese, C. B., Gray, E. J., & Neidle, S. (1995). Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. Journal of the Chemical Society, Perkin Transactions 1, 2281-2287. [Link]
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Carballeira, C., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8435–8445. [Link]
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Vrije Universiteit Brussel Research Portal. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]
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